molecular formula C15H26N2O B4973241 1-((3s,5s,7s)-adamantan-1-yl)-3-(tert-butyl)urea

1-((3s,5s,7s)-adamantan-1-yl)-3-(tert-butyl)urea

Cat. No.: B4973241
M. Wt: 250.38 g/mol
InChI Key: CEMVWFYLRWMNMG-UHFFFAOYSA-N
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Description

1-((3s,5s,7s)-adamantan-1-yl)-3-(tert-butyl)urea is a synthetic organic compound featuring an adamantane core and a tert-butyl urea moiety. The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3s,5s,7s)-adamantan-1-yl)-3-(tert-butyl)urea typically involves the reaction of adamantane derivatives with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and anhydrous solvents to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into a variety of organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 1-((3s,5s,7s)-adamantan-1-yl)-3-(tert-butyl)urea can undergo several types of chemical reactions, including:

    Oxidation: The adamantane core can be oxidized to introduce hydroxyl groups, enhancing its solubility and reactivity.

    Reduction: Reduction reactions can be used to modify the urea moiety, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Hydroxylated derivatives of the adamantane core.

    Reduction: Modified urea derivatives with altered functional groups.

    Substitution: Compounds with new functional groups replacing the tert-butyl group.

Scientific Research Applications

1-((3s,5s,7s)-adamantan-1-yl)-3-(tert-butyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a drug candidate due to its stable and rigid structure.

    Medicine: Explored for its antiviral and anticancer properties, leveraging the unique properties of the adamantane core.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and rigidity.

Mechanism of Action

The mechanism of action of 1-((3s,5s,7s)-adamantan-1-yl)-3-(tert-butyl)urea involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic pockets in proteins, potentially inhibiting their function. The urea moiety can form hydrogen bonds with active site residues, enhancing binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-adamantylurea: Shares the adamantane core but lacks the tert-butyl group, resulting in different chemical and biological properties.

    tert-butylcarbamate: Contains the tert-butyl group but lacks the adamantane core, leading to different stability and reactivity profiles.

Uniqueness: 1-((3s,5s,7s)-adamantan-1-yl)-3-(tert-butyl)urea is unique due to the combination of the adamantane core and the tert-butyl urea moiety. This combination provides a balance of stability, rigidity, and reactivity, making it a versatile compound for various applications.

Biological Activity

1-((3S,5S,7S)-adamantan-1-yl)-3-(tert-butyl)urea is a compound belonging to the class of ureas, characterized by the presence of an adamantane moiety. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and analgesic properties. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H21N2OC_{13}H_{21}N_{2}O with a molecular weight of approximately 221.33 g/mol. The synthesis typically involves the reaction of tert-butyl isocyanate with adamantanol derivatives under controlled conditions to yield the desired urea structure.

Synthesis Overview

The synthesis can be summarized as follows:

  • Starting Materials : tert-butyl isocyanate and (3S,5S,7S)-adamantan-1-ol.
  • Reaction Conditions : The reaction is carried out in a solvent such as dichloromethane at room temperature.
  • Product Isolation : The product is purified using column chromatography.

Research indicates that this compound acts on various biological pathways. It has been shown to inhibit specific enzymes involved in inflammatory processes, particularly through the modulation of lipid signaling pathways.

Pharmacological Effects

  • Anti-inflammatory Activity : Studies have demonstrated that this compound exhibits significant anti-inflammatory effects in vitro and in vivo models. It reduces the production of pro-inflammatory cytokines and mediators.
  • Analgesic Properties : Animal studies suggest that it has analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis.

In Vivo Studies

A study conducted on mice models showed that administration of this compound resulted in a significant reduction in pain responses compared to control groups treated with saline. The effective dose was determined to be around 10 mg/kg body weight.

In Vitro Studies

In vitro assays using human cell lines demonstrated that this compound inhibited the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC50 values for COX inhibition were found to be in the range of 0.4–21.7 nM, indicating potent activity against these enzymes.

Data Tables

Parameter Value
Molecular FormulaC13H21N2OC_{13}H_{21}N_{2}O
Molecular Weight221.33 g/mol
Anti-inflammatory IC500.4–21.7 nM
Analgesic Dose (in vivo)10 mg/kg

Properties

IUPAC Name

1-(1-adamantyl)-3-tert-butylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O/c1-14(2,3)16-13(18)17-15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,4-9H2,1-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMVWFYLRWMNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320900
Record name 1-(1-adamantyl)-3-tert-butylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816082
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

25348-10-1
Record name 1-(1-adamantyl)-3-tert-butylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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